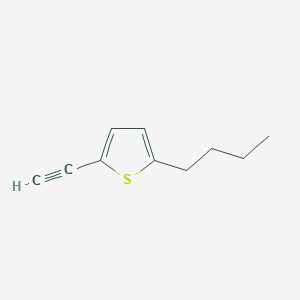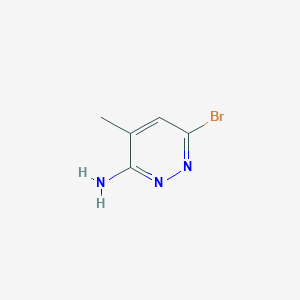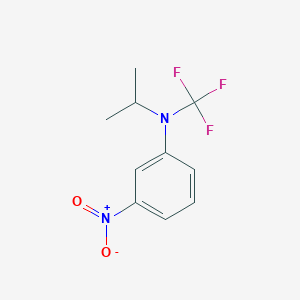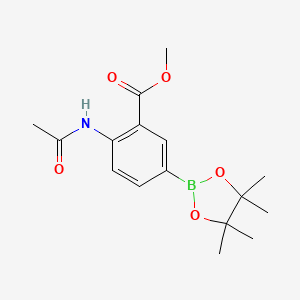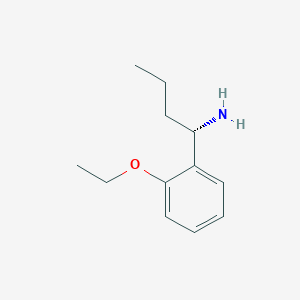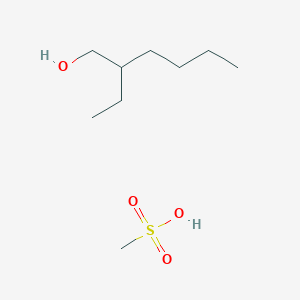
1-Hexanol, 2-ethyl-, methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanol, 2-ethyl-, methanesulfonate is an organic compound with the molecular formula C9H20O3S. It is a derivative of 1-hexanol, 2-ethyl-, where the hydroxyl group is replaced by a methanesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hexanol, 2-ethyl-, methanesulfonate can be synthesized through the reaction of 1-hexanol, 2-ethyl- with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group with the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexanol, 2-ethyl-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Major products are ketones or aldehydes.
Reduction: Alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Hexanol, 2-ethyl-, methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 1-hexanol, 2-ethyl-, methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes fission, releasing the alkyl group, which then reacts with nucleophiles such as DNA, proteins, or enzymes. This alkylation can lead to modifications in the molecular structure and function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hexanol, 2-ethyl-: The parent compound with a hydroxyl group instead of a methanesulfonate group.
Ethyl methanesulfonate: A similar compound with an ethyl group instead of the 2-ethylhexyl group.
Uniqueness
1-Hexanol, 2-ethyl-, methanesulfonate is unique due to its specific structure, which combines the properties of 1-hexanol, 2-ethyl- and methanesulfonate. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
92885-97-7 |
|---|---|
Molekularformel |
C9H22O4S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
2-ethylhexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-5-6-8(4-2)7-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
GPSSMHUDCHCGAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CO.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


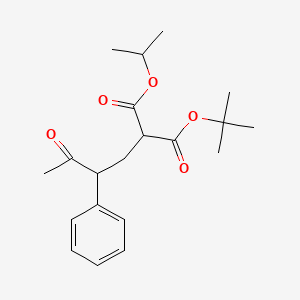
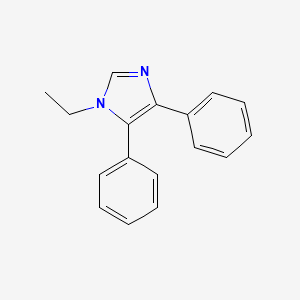

![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
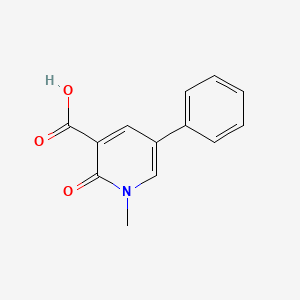
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
